molecular formula C14H11BrN2OS2 B14920282 (2E)-N-[(2-bromophenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-[(2-bromophenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B14920282
M. Wt: 367.3 g/mol
InChI Key: AUENHHFIYNIGOS-BQYQJAHWSA-N
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Description

N-(2-BROMOPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, features a bromophenyl group and a thienylacryloyl moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA typically involves the reaction of 2-bromophenyl isothiocyanate with 3-(2-thienyl)acrylic acid or its derivatives. The reaction is usually carried out in the presence of a base such as triethylamine in an appropriate solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMOPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-[3-(2-thienyl)acryloyl]thiourea
  • N-(2-Chlorophenyl)-N’-[3-(2-thienyl)acryloyl]thiourea
  • N-(2-Methylphenyl)-N’-[3-(2-thienyl)acryloyl]thiourea

Uniqueness

N-(2-BROMOPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA is unique due to the presence of the bromophenyl group, which may impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C14H11BrN2OS2

Molecular Weight

367.3 g/mol

IUPAC Name

(E)-N-[(2-bromophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C14H11BrN2OS2/c15-11-5-1-2-6-12(11)16-14(19)17-13(18)8-7-10-4-3-9-20-10/h1-9H,(H2,16,17,18,19)/b8-7+

InChI Key

AUENHHFIYNIGOS-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=CS2)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=CS2)Br

Origin of Product

United States

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